molecular formula C21H23N3O3S3 B2971252 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 361167-63-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2971252
CAS No.: 361167-63-7
M. Wt: 461.61
InChI Key: SAKRIEGLHZCKJT-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S3 and its molecular weight is 461.61. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Applications

Compounds with similar structural features have been extensively studied for their potential as enzyme inhibitors and their applications in medicinal chemistry. For example, acridine-acetazolamide conjugates have shown significant inhibition effects on human carbonic anhydrase isoforms, indicating potential for therapeutic applications in conditions where modulation of enzyme activity is beneficial (Ulus et al., 2016). Such research highlights the critical role of sulfonamide and benzamide derivatives in developing enzyme inhibitors with potential clinical applications.

Anticancer Research

Sulfonamide and benzamide derivatives have been synthesized and evaluated for their anticancer properties. Indapamide derivatives, for instance, demonstrated proapoptotic activity against melanoma cell lines, suggesting a promising avenue for cancer treatment research (Yılmaz et al., 2015). This aligns with ongoing efforts to develop novel therapeutic agents capable of selectively inducing apoptosis in cancer cells.

Molecular Docking and Theoretical Studies

In addition to empirical research, theoretical investigations, including molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interactions between such compounds and biological targets. These studies provide insights into the structural requirements for biological activity and guide the design of more effective therapeutic agents (Fahim & Shalaby, 2019).

Synthetic Methodologies

The synthesis of related compounds involves innovative approaches, such as microwave-assisted synthesis and the exploration of novel chemical reactions, to create derivatives with enhanced biological activities. This research area not only advances the understanding of chemical synthesis techniques but also contributes to the development of new compounds with potential pharmacological applications.

Biological Evaluation and Screening

Extensive screening of synthesized compounds for various biological activities, including antimicrobial, antifungal, and anticancer properties, is a fundamental aspect of the research in this domain. Such evaluations are crucial for identifying compounds with promising therapeutic profiles for further development (Jagtap et al., 2010).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-14-10-15(2)12-24(11-14)30(26,27)17-7-5-16(6-8-17)20(25)23-21-22-18(13-29-21)19-4-3-9-28-19/h3-9,13-15H,10-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKRIEGLHZCKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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